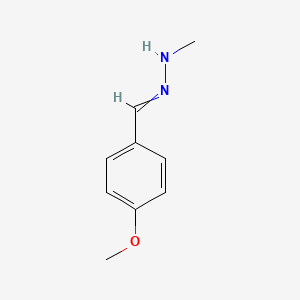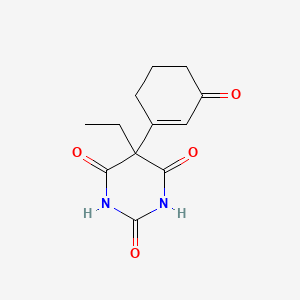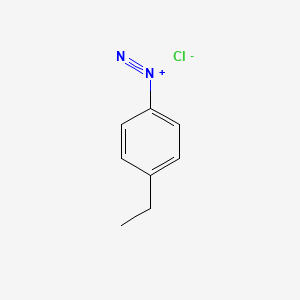
4-ethylbenzenediazonium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethylbenzenediazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. In this case, the diazonium group is attached to a benzene ring substituted with an ethyl group at the para position. Diazonium salts are known for their versatility in organic synthesis, particularly in the preparation of azo compounds and various aromatic derivatives.
Preparation Methods
4-ethylbenzenediazonium chloride can be synthesized through the diazotization of 4-ethylaniline. The process involves the reaction of 4-ethylaniline with nitrous acid, which is typically generated in situ by the reaction of sodium nitrite with hydrochloric acid at low temperatures (0-5°C). The reaction proceeds as follows:
- Dissolve 4-ethylaniline in hydrochloric acid.
- Cool the solution to 0-5°C.
- Slowly add a solution of sodium nitrite to the mixture while maintaining the temperature.
- The diazonium salt precipitates out and can be isolated by filtration.
Industrial production methods for diazonium salts often involve similar principles but are scaled up and optimized for efficiency and safety.
Chemical Reactions Analysis
4-ethylbenzenediazonium chloride undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:
-
Substitution Reactions: : The diazonium group can be replaced by various nucleophiles, leading to the formation of different aromatic compounds. For example:
- Reaction with water to form 4-ethylphenol.
- Reaction with potassium iodide to form 4-ethyliodobenzene.
- Sandmeyer reactions with copper(I) chloride or bromide to form 4-ethylchlorobenzene or 4-ethylbromobenzene, respectively .
-
Coupling Reactions: : Diazonium salts can couple with phenols or aromatic amines to form azo compounds. For instance, coupling with phenol in an alkaline medium produces azo dyes .
-
Reduction Reactions: : The diazonium group can be reduced to form the corresponding aromatic amine.
Scientific Research Applications
4-ethylbenzenediazonium chloride has several applications in scientific research and industry:
-
Chemistry: : It is used as an intermediate in the synthesis of various aromatic compounds and azo dyes. The versatility of diazonium salts in substitution and coupling reactions makes them valuable in organic synthesis .
-
Biology and Medicine: : Diazonium salts have been explored for their potential in bioconjugation and labeling of biomolecules. They can be used to modify proteins and nucleic acids for various biochemical applications .
-
Industry: : Azo dyes derived from diazonium salts are widely used in the textile, food, and cosmetic industries. These dyes are known for their vibrant colors and stability .
Mechanism of Action
The mechanism of action of 4-ethylbenzenediazonium chloride in its reactions involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution, where the diazonium group is replaced by a nucleophile, or coupling reactions, where it forms a bond with another aromatic ring. The diazonium ion acts as an electrophile, making it susceptible to attack by nucleophiles .
Comparison with Similar Compounds
4-ethylbenzenediazonium chloride can be compared with other diazonium salts such as benzenediazonium chloride, 4-methylbenzenediazonium chloride, and 4-chlorobenzenediazonium chloride. While all these compounds share the diazonium functional group, their reactivity and applications can vary based on the substituents on the benzene ring:
Benzenediazonium Chloride: Lacks any substituent on the benzene ring, making it a more general reagent in diazonium chemistry.
4-methylbenzenediazonium Chloride: Contains a methyl group, which can influence the reactivity and stability of the diazonium ion.
4-chlorobenzenediazonium Chloride: Contains a chlorine atom, which can affect the electrophilicity of the diazonium ion and its subsequent reactions.
The presence of the ethyl group in this compound can influence its reactivity and the types of products formed in its reactions, making it unique among diazonium salts.
Properties
CAS No. |
41888-23-7 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-ethylbenzenediazonium;chloride |
InChI |
InChI=1S/C8H9N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
RTOQVUVFZFFIML-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=C(C=C1)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


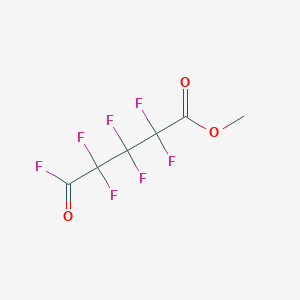
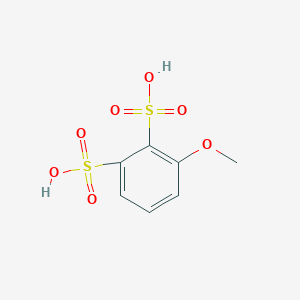

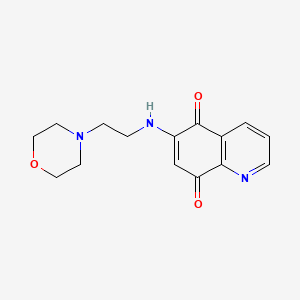
![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)
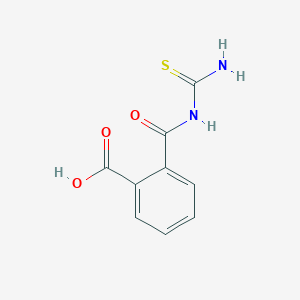
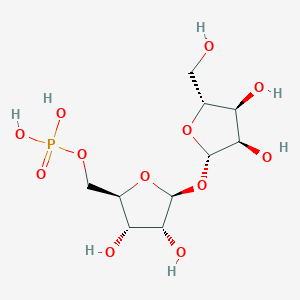
![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)
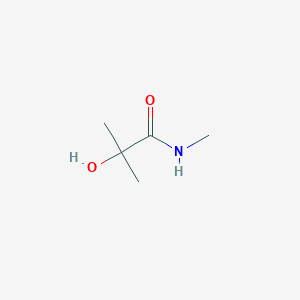
![[1,1'-Biphenyl]-4-yl diethyl phosphate](/img/structure/B14673839.png)
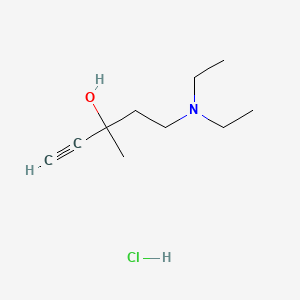
![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)
